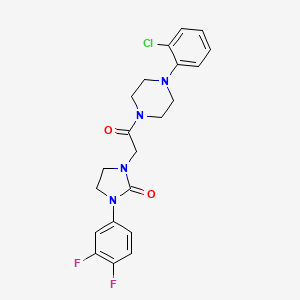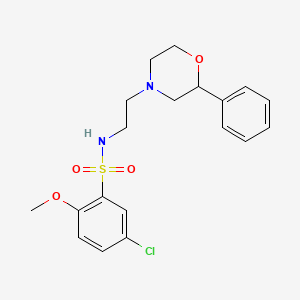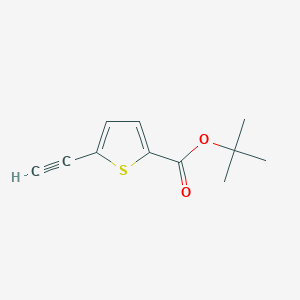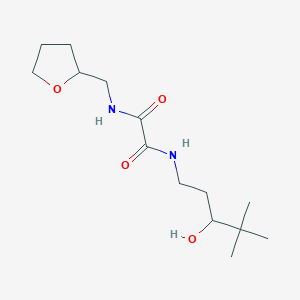![molecular formula C18H17ClN2O2 B2608606 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-52-8](/img/structure/B2608606.png)
5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a chloro and methoxy group, as well as an indole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
作用机制
Target of Action
The primary targets of 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact excellently with receptors , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
The biochemical properties of 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide are largely attributed to its indole nucleus. Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds
Cellular Effects
Indole derivatives, including this compound, have been shown to exert various effects on cells. They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzoic acid and 2-methyl-1H-indole.
Formation of Benzamide: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation Reaction: The acid chloride is then reacted with 2-methyl-1H-indole in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydroxyl group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Ammonia (NH₃), thiols (RSH).
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-hydroxy-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide.
Substitution: Formation of 5-amino-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide.
科学研究应用
Chemistry
In chemistry, 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
5-chloro-2-methoxy-N-[(2-methyl-1H-indol-3-yl)methyl]benzamide: Similar structure but with a different position of the indole substitution.
5-chloro-2-methoxy-N-[(2-methyl-1H-indol-7-yl)methyl]benzamide: Another positional isomer with the indole moiety at a different position.
Uniqueness
The unique combination of the chloro, methoxy, and indole groups in 5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-7-13-8-12(3-5-16(13)21-11)10-20-18(22)15-9-14(19)4-6-17(15)23-2/h3-9,21H,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPWVJHEKHATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)

![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)
![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)


![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608545.png)

